N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

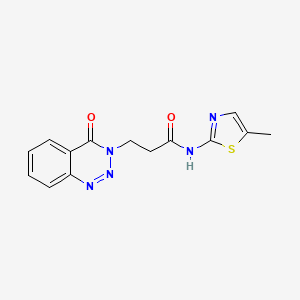

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 5-methylthiazole ring linked via a propanamide chain to a 4-oxo-1,2,3-benzotriazine moiety.

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-8-15-14(22-9)16-12(20)6-7-19-13(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDIBYQGIYEVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Coupling Reaction: The final step involves coupling the thiazole and benzotriazine intermediates through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzotriazine moiety can be reduced to form dihydrobenzotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrobenzotriazine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and benzotriazine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 8h) increase melting points compared to electron-donating groups (e.g., amino in 8g) due to enhanced intermolecular interactions .

- Azinphos-methyl, a pesticidal analogue, shares the benzotriazinone core but incorporates a phosphorodithioate group, contributing to acute toxicity .

Common Precursors

- 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b): Synthesized via reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in aqueous Na₂CO₃ .

- 5-aryl-1,3,4-oxadiazole-2-thiols (7a–e) : Prepared from substituted benzaldehydes and thiocarbohydrazide, enabling modular derivatization .

Divergent Strategies

- Target Compound: Likely synthesized via nucleophilic substitution between 3b and a benzotriazinone-thiol intermediate, analogous to oxadiazole derivatives in .

- Azinphos-methyl: Uses phosphorylation of benzotriazinone-thiol intermediates, highlighting industrial-scale hazardous chemistry .

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy: All compounds exhibit C=O stretches near 1600–1700 cm⁻¹, confirming amide/benzotriazinone/oxadiazole carbonyls .

- NMR: Thiazole protons resonate at δ 2.49–2.83 ppm (CH₃), while aromatic protons in benzotriazinone/oxadiazole appear at δ 7.36–8.39 ppm .

Solubility and Stability

- Oxadiazole derivatives (8e, 8g, 8h) show moderate solubility in ethanol, attributed to polar sulfanyl and amide groups .

- Azinphos-methyl’s phosphorodithioate group enhances lipophilicity but reduces stability under alkaline conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Synthesis : Multi-step protocols often involve coupling reactions between the thiazole and benzotriazinone moieties. Key steps include activating the carboxyl group (e.g., using HBTU or DCC as coupling agents) and optimizing reaction conditions (e.g., anhydrous solvents, 0–5°C for 24–48 hours) to minimize side reactions .

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry, while LC-MS validates molecular weight and purity (>95%). Elemental analysis (C, H, N) is recommended to confirm stoichiometry .

Q. How can researchers verify the structural integrity of intermediates during synthesis?

- Use IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzotriazinone ring).

- HPLC-DAD monitors reaction progress by detecting intermediates with distinct UV-Vis profiles. For example, the benzotriazinone moiety absorbs at ~310 nm .

Q. What in vitro assays are suitable for preliminary biological screening?

- Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

- Hypothesis : Poor bioavailability or metabolic instability in vivo.

- Methodology :

- Perform ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability.

- Modify the propanamide linker (e.g., introduce sulfonamide groups) to enhance solubility .

- Cross-validate with PK/PD studies in rodent models .

Q. What strategies optimize synthetic yield while maintaining purity?

- Reaction Optimization :

- Screen solvents (DMF vs. DMSO) for coupling efficiency.

- Adjust pH (6.5–7.5) to stabilize the benzotriazinone ring during aqueous workup .

- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) .

Q. How can computational methods predict biological targets for this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP-1).

- QSAR Modeling : Correlate substituent effects (e.g., methyl on thiazole) with activity using descriptors like logP and polar surface area .

Q. What analytical techniques resolve ambiguities in stereochemistry or tautomerism?

- X-ray Crystallography : Definitive for absolute configuration (e.g., confirm Z/E isomerism in the propanamide chain) .

- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms in benzotriazinone) by varying temperature (25–80°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Potential Causes : Variability in cell culture conditions (e.g., serum concentration) or compound solubility.

- Resolution :

- Standardize assay protocols (e.g., 10% FBS in DMEM, 48-hour exposure).

- Use LC-MS/MS to quantify intracellular drug concentrations .

Q. Why do some studies report potent antimicrobial activity while others show none?

- Hypothesis : Strain-specific resistance or compound aggregation in media.

- Testing :

- Repeat assays with clinical isolates (e.g., MRSA) and include surfactants (e.g., 0.01% Tween-80) to prevent aggregation .

Methodological Tables

| Characterization Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.8–8.2 ppm (benzotriazinone H) | Confirm absence of byproducts | |

| LC-MS | m/z 385.1 [M+H]⁺ | Verify molecular ion and purity (>95%) | |

| X-ray Crystallography | R factor < 0.05 | Resolve stereochemical ambiguities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.